2-Methyl-5-nitroimidazol-1-ylacetic acid
Overview
Description
2-Methyl-5-nitroimidazol-1-ylacetic acid, also known as 1-acetic acid-2-methyl-5-nitroimidazole or 1-carboxymethylmetronidazole, belongs to the class of organic compounds known as alpha amino acids and derivatives . It is a metabolite of Metronidazole and has mutagenic activity in bacteria .
Molecular Structure Analysis
The molecular formula of 2-Methyl-5-nitroimidazol-1-ylacetic acid is C6H7N3O4 . It has a molar mass of 185.14 g/mol .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.60±0.1 g/cm3 . Its melting point is between 176-178 °C, and its boiling point is predicted to be 475.9±25.0 °C . It is slightly soluble in DMSO when heated and in methanol .Scientific Research Applications
Synthesis and Antibacterial Activity
A series of compounds including (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones showed significant inhibition against a wide spectrum of Gram-positive bacteria (Staphylococcus aureus, Streptococcus epidermidis, MRSA, Bacillus subtilis) and Gram-negative Klebsiella pneumoniae. Quantitative structure-activity relationships were applied to correlate the experimental activities with the properties of the compounds (Hadj-esfandiari et al., 2007).
Design and Antimicrobial Activities of Secnidazole Analogs
Secnidazole analogs based on the oxadiazole scaffold were designed, synthesized, and demonstrated strong antibacterial activities. Inhibitory assay and docking simulation indicated potent inhibitors of Escherichia coli β-ketoacyl-acyl carrier protein synthase III, with significant minimum inhibitory concentrations against tested bacterial strains (Li et al., 2012).
Synthesis and Evaluation of Nitroimidazole Derivatives as Antimicrobial Agents
New nitroimidazole derivatives synthesized from 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride and 1-(2-bromoethyl)-2-methyl-5-nitroimidazole showed moderate antimicrobial activity (Benkli et al., 2003).
Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors
A new family of HIV-1 non-nucleoside reverse transcriptase inhibitors featuring 2-methyl-5-nitroimidazoles showed promising activity, suggesting potential use in anti-AIDS regimens (De Martino et al., 2005).
Chemical Analysis and Characterization
Chemical Analysis by Volhard Method
A chemical analysis method using the Volhard technique was described for 2-Methyl-5-Nitroimidazole, indicating precise results with a relative standard deviation smaller than 0.18% (Xian-yi, 2009).
Other Applications and Studies
Supramolecular Assembly
A supramolecular structure involving (bis(1-methyl-imidazol-2-yl)methyl)(1-methyl-4-nitroimidazol-2-yl)methyl)amine and boric acid was described, showcasing a unique assembly stabilized by pi-pi stacking and boric acid templated hydrogen bonding interactions (Cheruzel et al., 2005).
Radiopharmaceutical Development
A novel (99m)Tc complex bearing the 5-nitroimidazol-1-yl moiety was developed as a potential radiopharmaceutical for imaging tumour hypoxia, indicating selective targeting towards hypoxic tissue (Giglio et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-4-7-2-5(9(12)13)8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEGZXNRNWUYKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143626 | |
Record name | 2-Methyl-5-nitroimidazol-1-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitroimidazol-1-ylacetic acid | |
CAS RN |
1010-93-1 | |
Record name | 2-Methyl-5-nitroimidazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1010-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-nitroimidazol-1-ylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-5-nitroimidazol-1-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-5-NITROIMIDAZOL-1-YLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69IKL472BQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.